(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a benzimidazole moiety, a chlorophenyl group, and a thiazolidinone ring. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzimidazole: Starting from o-phenylenediamine and formic acid.
Formation of Thiazolidinone Ring: Using a reaction between a thiourea derivative and a halogenated ketone.
Coupling Reactions: Combining the benzimidazole and thiazolidinone intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the thioxo group.
Reduction: Reduction reactions could target the benzimidazole or thiazolidinone rings.
Substitution: Halogenated phenyl groups are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could be studied as a potential catalyst or ligand in various organic reactions.
Material Science: Its unique structure might make it useful in the development of new materials with specific properties.
Biology and Medicine
Antimicrobial Activity: Compounds with similar structures have been investigated for their antimicrobial properties.
Anticancer Research: The compound could be explored for its potential to inhibit cancer cell growth.
Industry
Pharmaceuticals: Potential use in drug development due to its complex structure and biological activity.
Agriculture: Possible applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds with similar benzimidazole structures.
Thiazolidinone Derivatives: Compounds featuring the thiazolidinone ring.
Uniqueness
The unique combination of benzimidazole, chlorophenyl, and thioxo-thiazolidinone moieties in (5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(2-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one may confer distinct biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C17H10ClN3OS2 |
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Molecular Weight |
371.9 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H10ClN3OS2/c18-10-5-1-4-8-13(10)21-16(22)14(24-17(21)23)9-15-19-11-6-2-3-7-12(11)20-15/h1-9,22H |
InChI Key |
BFEOQBMAFJSDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O)Cl |
Origin of Product |
United States |
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